molecular formula C9H8N2O2 B1396838 Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate CAS No. 1196047-26-3

Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate

Cat. No. B1396838
CAS RN: 1196047-26-3
M. Wt: 176.17 g/mol
InChI Key: VZVBUBKEQRJPGF-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is a chemical compound with the formula C9H8N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is characterized by a pyrrolopyridine core . The compound has a molecular weight of 176.17 . The SMILES string representation of the molecule is COC(=O)c1nccc2[nH]ccc12 .


Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is a solid compound . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 . The InChI key of the compound is VLFGZDBQUVCFJQ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrrolopyridine Derivatives : The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been demonstrated, including methods to create variants like 1-methyl derivatives. These derivatives have potential applications in chemical synthesis and drug development (Bencková & Krutošíková, 1997).

  • Development of Novel Compounds : Research on the synthesis of novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, such as a potent ACC1 inhibitor, highlights the role of this compound in developing new therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

  • Formation of Functionalized Pyrrolopyridines : The creation of pyrrolo[3,2-c]pyridinone derivatives through tandem intermolecular reactions demonstrates the compound's versatility in organic synthesis (Zhang et al., 2017).

Biological and Medicinal Applications

  • Anti-HIV-1 Activities : Novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were synthesized and showed significant anti-HIV-1 activities, providing a basis for further drug development (Liu et al., 2014).

  • Antimicrobial and Antimycobacterial Activities : Synthesis and evaluation of new pyrrolo[3,2-c]pyridine Mannich bases have shown promising antimicrobial activities against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial therapy (Jose et al., 2017).

  • Antitumor Activity in Mesothelioma Models : Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues were synthesized and tested in diffuse malignant peritoneal mesothelioma (DMPM) models, showing significant tumor volume inhibition and providing insights into potential cancer therapies (Carbone et al., 2013).

Chemical Properties and Reactions

  • Isoxazole Strategy for Synthesis : Research on the development of a synthesis strategy for α-aminopyrrole derivatives from methyl 5-aminopyrrole-3-carboxylates demonstrates the compound's utility in complex chemical reactions (Galenko et al., 2019).

  • Palladium-Catalyzed Couplings : Studies on the synthesis of thieno[3,2-b]pyridine derivatives using palladium-catalyzed couplings and intramolecular cyclizations indicate the compound's role in advanced organic synthesis techniques (Calhelha & Queiroz, 2010).

Future Directions

The future directions for the research and development of “Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate” and its derivatives could involve further exploration of their biological activities, potential applications in cancer therapy , and optimization of their synthesis processes .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Mode of Action

Based on the reported biological activity of similar compounds , it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular functions.

Biochemical Pathways

Given the reported glucose-lowering effects of similar compounds , it is plausible that this compound may influence pathways related to glucose metabolism.

Result of Action

Based on the reported biological activity of similar compounds , it can be hypothesized that this compound may exert effects at the molecular and cellular levels that result in lowered blood glucose levels.

properties

IUPAC Name

methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-5-10-4-6-2-3-11-8(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVBUBKEQRJPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CN=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (0.20 g), 1,3-bis(diphenylphosphino)propane (0.028 g), palladium acetate (0.015 g), DMF (4.0 mL), methanol (6.0 mL), and triethylamine (0.28 mL) was stirred at 80° C. for 2 days under carbon monoxide atmosphere. The reaction mixture was left to be cooled and replaced with argon. The reaction mixture was diluted with ethyl acetate, washed with water and saturated brine, dried over anhydrous magnesium sulfate, and then filtered. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=30 to 60%) to obtain methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate (0.081 g).
Name
tert-butyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.028 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
catalyst
Reaction Step One
Quantity
0.28 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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